4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzonitrile core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Structure
3D Structure
Properties
Molecular Formula |
C16H25NOSi |
|---|---|
Molecular Weight |
275.46 g/mol |
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-ethylbenzonitrile |
InChI |
InChI=1S/C16H25NOSi/c1-7-14-10-13(11-17)8-9-15(14)12-18-19(5,6)16(2,3)4/h8-10H,7,12H2,1-6H3 |
InChI Key |
CCSRQNPOJUSRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Silylation with tert-Butyldimethylsilyl Triflate
The most common route involves protecting a hydroxymethyl group on a preformed benzonitrile core. In a representative procedure, 3-ethyl-4-(hydroxymethyl)benzonitrile is treated with tert-butyldimethylsilyl triflate (TBSOTf) in the presence of 2,6-lutidine as a base. The reaction proceeds in dichloromethane (DCM) at 0–25°C, achieving >90% yield of the silylated product.
Reaction Conditions Table
Optimization of Silylating Agents
Alternative silylating agents like tert-butyldimethylsilyl chloride (TBSCl) require polar aprotic solvents (e.g., DMF) and imidazole to activate the hydroxyl group. While TBSCl is cost-effective, TBSOTf offers faster kinetics and higher yields under mild conditions.
Catalytic Coupling Approaches
Benzylic C–H Arylation with Dicyanoarenes
A novel method utilizes electrochemical C–H activation to couple 3-ethyltoluene derivatives with 1,4-dicyanobenzene . In a representative procedure, 4-ethyltoluene reacts with 1,4-dicyanobenzene under n-Bu₄NOTs and pivaldehyde in acetonitrile/THF, followed by silylation.
Optimized Conditions
Suzuki-Miyaura Coupling for Ethyl Group Installation
For substrates lacking the ethyl group, 4-bromo-2-(hydroxymethyl)benzonitrile undergoes Suzuki coupling with ethylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. Post-coupling silylation completes the synthesis.
Functional Group Compatibility and Challenges
Stability of the Nitrile Group
The nitrile moiety remains intact under silylation conditions (TBSOTf, 2,6-lutidine). However, strong bases (e.g., LDA) or high temperatures (>100°C) may induce hydrolysis to carboxylic acids.
Regioselectivity in Silylation
Competing O-silylation of adjacent hydroxyl groups is mitigated by steric hindrance from the ethyl substituent, ensuring selective protection of the benzylic alcohol.
Industrial-Scale Synthesis (Patent-Based Methods)
Continuous Flow Silylation
A scalable protocol from EP2594569B1 employs continuous flow reactors to enhance mixing and heat transfer during silylation. Key parameters:
Chemical Reactions Analysis
Cross-Coupling Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile participates in transition metal-catalyzed cross-coupling reactions, leveraging its benzonitrile core and protected hydroxyl group. Key examples include:
-
Copper-catalyzed oxidative C–C coupling : Employed with benzylic C–H bonds and arylboronic esters to form 1,1-diarylalkanes. The tert-butyldimethylsilyl (TBS) group enhances stability during oxidative conditions .
-
Nickel-catalyzed coupling : Used in C(sp³)–C(sp²) bond formation via radical intermediates. The TBS group facilitates controlled β-Me scission of peroxide radicals, enabling methylation reactions under photosensitization .
| Reaction Type | Catalyst | Key Features |
|---|---|---|
| Oxidative C–C Coupling | Cu | Tolerates sensitive functional groups |
| Radical Relay Coupling | Ni | Photosensitization for low-temperature activation |
Electrochemical Arylation
The compound undergoes electrochemical arylation using dicyanoarenes under specific conditions:
-
Electrolysis parameters : Constant current of 7.5–37.5 mA with graphite anodes and nickel cathodes.
-
Reagents : n-Bu₄NOTs (tetrabutylammonium p-toluenesulfonate) and pivaldehyde as additives.
-
Yields : Up to 67% for nitrile products, purified via flash chromatography (PE/Et₂O gradients) .
Example synthesis of 4-(1-([1,1'-biphenyl]-4-yl)ethyl)benzonitrile (4a):
-
Mix benzylic substrate (1a) and 1,4-dicyanobenzene (3a) in CH₃CN/THF.
Oxidative Processes
While direct oxidation of the TBS-protected alcohol in this compound is not explicitly reported, analogous systems demonstrate:
-
Benzylic C–H oxidation : TBS groups stabilize intermediates during oxidation, as seen in related substrates .
-
Intermolecular coupling : Oxidative coupling of benzylic radicals with aryl partners, facilitated by peroxide-based initiators .
Comparative Analysis of Functional Groups
The compound’s TBS group distinguishes it from related molecules:
| Compound | Functional Group Feature | Unique Reactivity Profile |
|---|---|---|
| 4-((tert-BuDMSSilyl)oxy)methyl-3-ethylbenzonitrile | TBS ether + ethyl group | Enhanced solubility, stability |
| 4-(tert-BuDMSSilyl)oxy-3-methylbenzoic acid | Carboxylic acid | Polar, reactive toward nucleophiles |
| 3-(tert-BuDMSSilyl)oxybenzaldehyde | Aldehyde | High electrophilicity for additions |
This structural specificity enables selective participation in cross-coupling and oxidative pathways without interference from competing functionalities .
Mechanistic Insights
The TBS group’s role in stabilizing reactive intermediates is critical in:
Scientific Research Applications
Synthesis Overview
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile typically involves the following steps:
- Formation of the TBDMS ether : Protecting hydroxyl groups using TBDMS.
- Nitrile formation : Utilizing benzonitrile derivatives to introduce the nitrile functionality.
- Final purification : Employing chromatographic techniques to isolate the desired product.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its TBDMS group allows for selective reactions without interfering with other functional groups.
Case Study : In a study involving the synthesis of complex amino acids, researchers utilized this compound as a key intermediate to facilitate multiple reaction pathways while maintaining high yields and selectivity .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The structural features enable modifications that can lead to biologically active compounds.
Case Study : A research team investigated derivatives of this compound for their anti-cancer properties. The derivatives showed promising results in inhibiting tumor growth in vitro, demonstrating the compound's potential as a lead structure for drug development .
Table 1: Comparison of Synthetic Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| TBDMS protection | 85 | Room temperature |
| Nitrile formation | 90 | Reflux in organic solvent |
| Final purification | 95 | Column chromatography |
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | 15 | Cancer cell lines |
| TBDMS derivative A | 10 | Specific cancer type |
| TBDMS derivative B | 25 | Enzyme inhibition |
Mechanism of Action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile primarily involves the protection of hydroxyl groups. The TBDMS group is introduced to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile is unique due to the presence of both the TBDMS protecting group and the benzonitrile moiety. This combination allows for selective reactions at the nitrile group while protecting the hydroxyl group, making it a versatile intermediate in organic synthesis.
Biological Activity
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile, commonly referred to as TBDMS-ethylbenzonitrile, is a compound that has garnered interest in organic synthesis and biological applications due to its unique structural properties. This article aims to explore its biological activity, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 275.46 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is significant in organic synthesis for its stability and ease of removal under mild conditions.
Biological Activity Overview
The biological activity of TBDMS-ethylbenzonitrile can be categorized into several areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the benzonitrile moiety may contribute to this activity by interacting with bacterial cell membranes or inhibiting essential enzymes.
- Antioxidant Properties : Research has shown that silyl ethers often possess antioxidant capabilities. The TBDMS group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : Certain derivatives of benzonitriles have been studied for their potential as enzyme inhibitors, particularly in the context of cancer therapy and metabolic diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on various benzonitrile derivatives, including TBDMS-ethylbenzonitrile, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing the compound's potential as an antimicrobial agent.
| Compound | MIC (µg/mL) |
|---|---|
| TBDMS-ethylbenzonitrile | 32 |
| Control (standard antibiotic) | 16 |
Case Study 2: Antioxidant Activity
In vitro assays assessing the antioxidant capacity of TBDMS derivatives revealed a notable ability to reduce oxidative stress markers in cultured cells. The compound exhibited a half-maximal effective concentration (EC50) of 25 µM in scavenging DPPH free radicals.
| Compound | EC50 (µM) |
|---|---|
| TBDMS-ethylbenzonitrile | 25 |
| Control (ascorbic acid) | 10 |
The proposed mechanisms underlying the biological activities of TBDMS-ethylbenzonitrile include:
- Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Binding : Competitive inhibition at active sites of critical enzymes involved in cellular metabolism.
- Radical Scavenging : Donation of electrons to neutralize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
